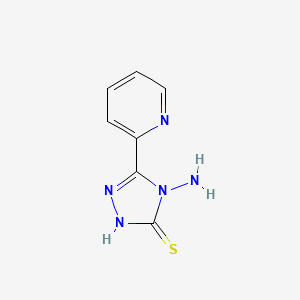
4-Nitrobenzyl dimethylcarbamate
Übersicht
Beschreibung
4-Nitrobenzyl dimethylcarbamate is an organic compound with the molecular formula C10H12N2O4 and a molecular weight of 224.21 g/mol . It is characterized by the presence of a nitro group (-NO2) attached to a benzyl ring, which is further connected to a dimethylcarbamate moiety. This compound is of significant interest due to its diverse applications in scientific research and industry.
Wirkmechanismus
Target of Action
It’s structurally related compound, s-(4-nitrobenzyl)glutathione, interacts with glutathione s-transferase p . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.
Mode of Action
Compounds with similar structures, such as 4-(4-nitrobenzyl)pyridine, have been used as colorimetric indicators for many types of alkylating agents . These compounds share structural and reactivity features with guanine, one of the four nucleobases in DNA, suggesting that they might interact with DNA or related targets in a similar manner.
Biochemical Pathways
Nitrobenzene, a structurally related compound, is known to undergo a series of reactions involving novel oxygenases for oxidative denitration and subsequent ring-fission
Pharmacokinetics
Pharmacokinetics describes how a drug moves into, through, and out of the body, which together control the concentration of the drug in the body over time . Understanding these properties is crucial for predicting the drug’s onset, duration, and intensity of effect .
Action Environment
The action, efficacy, and stability of 4-Nitrobenzyl dimethylcarbamate can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other chemicals can affect the compound’s stability and activity . Understanding these factors is crucial for optimizing the compound’s use and managing potential risks.
Biochemische Analyse
Biochemical Properties
4-Nitrobenzyl dimethylcarbamate has been found to interact with various enzymes and proteins. For instance, it has been shown to be responsive to Nitroreductase (NTR), an enzyme that plays an essential role in the reduction of nitro compounds . This interaction is significant as NTR is often overexpressed in tumor cells .
Cellular Effects
The effects of this compound on cells are largely dependent on its interactions with various biomolecules. For example, it has been used in the formation of polymeric micelles for the encapsulation and intracellular release of the drug doxorubicin
Molecular Mechanism
The molecular mechanism of action of this compound involves its reduction by NTR, leading to the decomposition of the compound and the release of the encapsulated drug . This process is facilitated by the presence of NADH .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied, particularly in relation to its use in drug delivery systems. For instance, it has been shown that the compound can be self-assembled into micelles to efficiently encapsulate the hydrophobic drug doxorubicin in aqueous solution .
Metabolic Pathways
It is known that the compound is responsive to NTR, suggesting that it may be involved in the reduction of nitro compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely influenced by its interactions with various biomolecules. For example, its responsiveness to NTR suggests that it may be transported to areas where this enzyme is present .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Nitrobenzyl dimethylcarbamate can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 4-nitrobenzyl alcohol with dimethylcarbamoyl chloride in the presence of a base such as pyridine . The reaction typically proceeds at room temperature, yielding the desired product with high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow systems to enhance efficiency and yield. The use of solid catalysts such as iron-chrome catalysts can facilitate the carbamoylation process, reducing the need for hazardous reagents like phosgene .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Nitrobenzyl dimethylcarbamate undergoes various chemical reactions, including:
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and mild acidic conditions.
Substitution: Nucleophiles such as amines or alcohols, and bases like pyridine.
Major Products Formed:
Reduction: 4-Aminobenzyl dimethylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrobenzyl dimethylcarbamate has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- 4-Nitrobenzyl chloroformate
- 4-Nitrobenzyl alcohol
- 4-Nitrobenzyl acetate
Comparison: 4-Nitrobenzyl dimethylcarbamate is unique due to its dual functionality as both a carbamate and a nitrobenzyl compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its ability to act as a prodrug makes it particularly valuable in medicinal chemistry .
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl N,N-dimethylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)10(13)16-7-8-3-5-9(6-4-8)12(14)15/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZHQJPHPSYDCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90875961 | |
| Record name | P-NITROBENZYL N,N-DIME CARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84640-31-3 | |
| Record name | P-NITROBENZYL N,N-DIME CARBAMATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90875961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





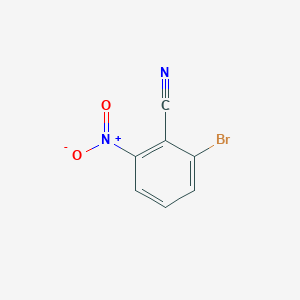
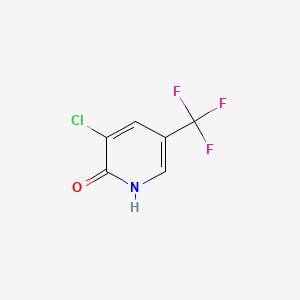
![[(3,4-Dimethoxyphenyl)sulfonyl]acetonitrile](/img/structure/B3038197.png)
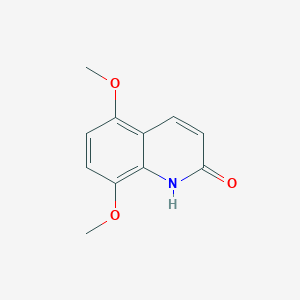

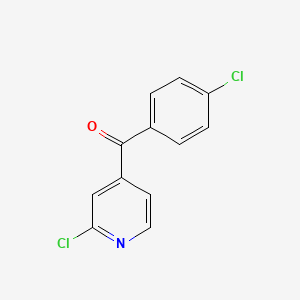
![[1,1'-Biphenyl]-4-yl(2-chloropyridin-4-yl)methanone](/img/structure/B3038201.png)
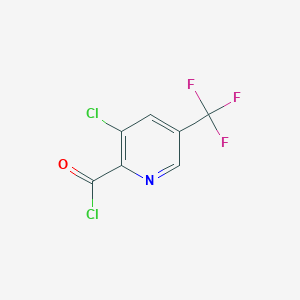
![4-[(1E)-3-oxobut-1-en-1-yl]benzaldehyde](/img/structure/B3038206.png)

